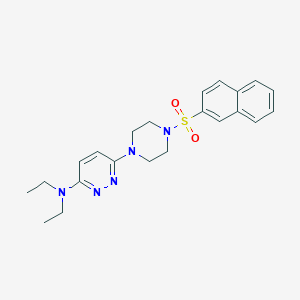
N,N-diethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N,N-diethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N-Diethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine, with the CAS number 899953-31-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N5O2S, with a molecular weight of 425.5 g/mol. The compound features a pyridazine core substituted with a piperazine moiety and a naphthalene sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 899953-31-2 |
Antimicrobial Activity
Research indicates that compounds containing pyridazine and piperazine structures exhibit antimicrobial properties. For instance, pyridazine derivatives have been documented to possess antibacterial and antifungal activities. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, including antibiotic-resistant strains. The introduction of the naphthalenesulfonyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Pyridazine derivatives are also being explored for their anticancer properties. Studies have demonstrated that these compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific structure of this compound may contribute to its selectivity and potency against particular cancer cell lines .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Pyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various pyridazine derivatives found that those with sulfonamide groups exhibited significant antimicrobial activity against both bacterial and fungal strains. The mechanism was attributed to their ability to disrupt cell wall synthesis and function .
- Anticancer Activity : In a comparative analysis, N,N-diethyl derivatives were tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models, highlighting the potential for further development as an anticancer agent .
- Inflammatory Response Modulation : Research on related compounds has shown that they can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating autoimmune diseases or conditions involving excessive inflammation .
Eigenschaften
IUPAC Name |
N,N-diethyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-3-25(4-2)21-11-12-22(24-23-21)26-13-15-27(16-14-26)30(28,29)20-10-9-18-7-5-6-8-19(18)17-20/h5-12,17H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFJTAPMAAXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














